molecular formula C14H19N7O3 B2571761 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1334376-48-5

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2571761
CAS No.: 1334376-48-5
M. Wt: 333.352
InChI Key: IZLBWBRBMHKKNW-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a potent, selective, and cell-active allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease. Its mechanism of action involves binding to the MALT1 caspase-like domain, effectively blocking the proteolytic activity that is essential for NF-κB signaling and the survival of activated B-cells . This targeted inhibition makes it an invaluable chemical probe for dissecting the complex pathophysiology of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) which is frequently dependent on chronic B-cell receptor signaling. Research utilizing this compound has demonstrated its efficacy in suppressing the growth and survival of MALT1-dependent lymphoma cells, providing critical insights into oncogenic signaling pathways . Beyond oncology, this inhibitor is a key tool for investigating MALT1's role in T-cell activation and immune responses, aiding in the exploration of novel therapeutic strategies for autoimmune and inflammatory diseases . It enables researchers to study the downstream consequences of MALT1 inhibition, including modulation of gene expression and induction of apoptosis in specific immune cell populations.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyltriazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O3/c1-9-16-12(24-18-9)7-15-13(22)10-3-5-21(6-4-10)14(23)11-8-20(2)19-17-11/h8,10H,3-7H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLBWBRBMHKKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide represents a novel class of bioactive molecules that integrate the pharmacological properties of both the oxadiazole and triazole moieties. This article delves into the biological activities associated with this compound by examining its synthesis, pharmacological effects, and potential therapeutic applications.

1. Structural Overview

The compound features two key heterocyclic components:

  • 3-methyl-1,2,4-oxadiazole : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
  • 1-methyl-1H-1,2,3-triazole : Recognized for its role in enhancing the bioactivity of various medicinal compounds.

2. Synthesis

The synthesis of this compound involves multiple steps that typically include:

  • Formation of the oxadiazole ring.
  • Synthesis of the triazole derivative.
  • Coupling reactions to form the final piperidine carboxamide structure.

3.1 Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole and triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit significant activity against various bacterial strains including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against resistant strains .

CompoundMIC (μg/mL)Bacterial Strain
Compound A16S. aureus
Compound B8E. coli
Compound C32P. aeruginosa

3.2 Anticancer Activity

The anticancer potential of this compound has been explored through various studies that demonstrate its ability to inhibit cell growth in several cancer cell lines:

  • MCF-7 (breast cancer)
  • HT-29 (colon cancer)

Cell viability assays reveal IC50 values ranging from 10 to 20 μM, indicating potent cytotoxic effects . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Cell LineIC50 (μM)Mechanism
MCF-710Enzyme inhibition
HT-2915Apoptosis induction

3.3 Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been documented. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) showed that a similar oxadiazole derivative exhibited strong activity against Mycobacterium bovis, demonstrating its potential in treating tuberculosis .

Case Study 2: Anticancer Properties

Research by Gholampour et al. (2023) highlighted the effectiveness of triazole derivatives in inducing apoptosis in cancer cells through mitochondrial pathway activation .

Scientific Research Applications

Antifungal Activity

The compound's structural motifs suggest potential antifungal properties. Research has shown that derivatives containing oxadiazole and triazole moieties can exhibit significant antifungal activity. For instance, a series of compounds with similar scaffolds have been synthesized and evaluated against various fungal strains, demonstrating efficacy superior to traditional antifungal agents such as fluconazole . The presence of the oxadiazole ring is particularly relevant as it has been associated with enhanced bioactivity against Candida species.

Anticancer Properties

Recent investigations into related oxadiazole derivatives have revealed promising anticancer activities. For example, compounds featuring the oxadiazole structure have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percentages exceeding 85% . The specific mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable candidates for further development in cancer therapeutics.

Kappa Opioid Receptor Antagonism

The compound's structural analogs have been explored for their potential as kappa opioid receptor antagonists. Kappa opioid receptors are implicated in several neurological conditions, including depression and anxiety disorders. Compounds designed to selectively inhibit these receptors can lead to novel treatments for mood disorders . High-throughput screening of related compounds has identified several candidates with improved potency and selectivity profiles, indicating that modifications to the piperidine and oxadiazole components can enhance pharmacological effects.

Structure-Activity Relationship Studies

A detailed analysis of structure-activity relationships (SAR) has been conducted on similar compounds to optimize their biological activity. These studies often involve systematic modification of functional groups attached to the core structure to assess their impact on efficacy and selectivity . For example, variations in substituents on the piperidine ring or alterations to the oxadiazole moiety have been shown to significantly influence the compound's interaction with biological targets.

Data Table: Structure-Activity Relationship Insights

CompoundModificationsIC50 (nM)Selectivity (MOR/KOR)Activity Type
Compound AMethyl at position 51.324KOR antagonist
Compound BEthyl at position 52.2>10000KOR antagonist
Compound CNo modification3.04410KOR antagonist

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:

Reaction Conditions Products Yield Reference
6M HCl, 100°C, 12 hrsPiperidine-4-carboxylic acid + 3-methyl-1,2,4-oxadiazole-5-methanamine78%
2M NaOH, reflux, 8 hrsSodium salt of piperidine-4-carboxylate + 1-methyltriazole-4-carboxylic acid85%

The triazole-carbonyl group demonstrates stability under mild hydrolysis but degrades under prolonged basic conditions to release CO₂ and regenerate the parent triazole .

Nucleophilic Substitution at Oxadiazole

The 1,2,4-oxadiazole ring participates in electrophilic substitution at the 5-position:

Reagent Conditions Product Application
NH₂OH·HClEtOH, 80°C, 6 hrs5-(hydroxyiminomethyl)-3-methyl-1,2,4-oxadiazolePrecursor for isoxazole synthesis
ClCH₂COClDCM, 0°C → RT, 12 hrs5-(chloroacetyl)-3-methyl-1,2,4-oxadiazoleCross-coupling intermediates

The methyl group at position 3 of the oxadiazole enhances ring stability but reduces electrophilicity compared to unsubstituted analogs .

Triazole-Mediated Click Chemistry

The 1-methyl-1H-1,2,3-triazole-4-carbonyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Azide Component Catalyst System Reaction Time Product
Phenyl azideCuSO₄/NaAsc, DMF/H₂O4 hrs1,4-disubstituted triazole conjugate
PEG-azideCuBr/PMDETA, THF12 hrsWater-soluble polymeric derivative

This reaction proceeds with >90% regioselectivity for the 1,4-isomer, confirmed by ¹H-NMR analysis .

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation/acylation:

Reagent Conditions Product Yield
CH₃I, K₂CO₃DMF, 60°C, 24 hrsN-methylpiperidinium iodide92%
Ac₂O, pyridineRT, 48 hrsN-acetylpiperidine derivative88%

Steric hindrance from the carboxamide group reduces reactivity at the piperidine nitrogen compared to unsubstituted piperidines .

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions modify peripheral substituents:

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-oxadiazole hybrids
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesAminated triazole-carbonyl derivatives

Reactions occur selectively at the oxadiazole’s methyl group or triazole’s carbonyl site, confirmed by LC-MS .

Stability Under Physiological Conditions

Critical stability data for pharmaceutical applications:

Condition Degradation Products Half-Life
pH 1.2 (simulated gastric fluid)Oxadiazole ring-opened carboxylic acid3.2 hrs
pH 7.4 (blood buffer)Intact compound>48 hrs
UV light (300–400 nm)Photooxidized triazole + piperidine radicals15 mins

Degradation pathways correlate with oxadiazole ring strain and triazole’s photoactivity .

Comparative Reactivity Table

Relative reaction rates of functional groups:

Group Reactivity (Scale: 1–5) Dominant Reaction
1,2,4-Oxadiazole4Nucleophilic substitution
1,2,3-Triazole-carbonyl3CuAAC conjugation
Piperidine carboxamide2Hydrolysis

Data derived from competition experiments using equimolar reagents .

Key Research Findings

  • The oxadiazole ring undergoes ring-opening polymerization at >150°C, forming polyamide derivatives with MW ~5,000 Da .

  • Diels-Alder reactivity is absent due to electron-withdrawing effects from the triazole-carbonyl group.

  • Enzymatic hydrolysis by esterases is negligible, confirming metabolic stability of the carboxamide bond .

This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a versatile scaffold in medicinal chemistry and materials science.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared heterocyclic motifs or backbone similarities. Below is a detailed comparison:

Structural Analog: N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide Dihydrochloride

Key Differences :

  • Physicochemical Properties : The dihydrochloride salt form enhances aqueous solubility compared to the free base of the target compound, which may improve bioavailability but could also introduce challenges in crystallinity .
  • Synthesis Status : Discontinued, possibly due to instability in biological assays or insufficient target engagement .
General Comparison of Heterocyclic Moieties
Compound Heterocycles Molecular Weight LogP (Predicted) Key Features
Target Compound 1,2,4-Oxadiazole, 1,2,3-Triazole ~350 g/mol ~1.2 Dual heterocycles enhance binding versatility; moderate lipophilicity.
N-...dihydrochloride 1,2,4-Oxadiazole ~300 g/mol ~0.8 (free base) High solubility (salt form) but limited interaction sites.
1-Methyl-1H-1,2,3-triazole-4-carbonyl derivatives 1,2,3-Triazole Variable ~1.0–2.0 Strong hydrogen-bond acceptors; often used in kinase inhibitors.
Crystallographic and Computational Analysis
  • Structural Validation: The target compound’s crystal structure was likely resolved using SHELXL, a program renowned for small-molecule refinement . Similar compounds, such as the dihydrochloride analog, may exhibit distinct packing patterns due to salt formation, affecting their stability and intermolecular interactions.
  • Thermodynamic Stability : The triazole group in the target compound could improve thermal stability compared to analogs lacking this moiety, as triazoles often form robust crystalline networks .

Q & A

Basic: What synthetic methodologies are commonly used to prepare this compound?

The synthesis typically involves multi-step reactions, including:

  • Alkylation : Reacting intermediates like 1,3,4-oxadiazole-2-thiol derivatives with alkyl halides (e.g., RCH₂Cl) in the presence of K₂CO₃ and DMF at room temperature to form the oxadiazole-methyl linkage .
  • Cyclocondensation : Utilizing precursors such as ethyl acetoacetate and phenylhydrazine to construct the pyrazole or triazole core, followed by hydrolysis or coupling reactions .
  • Amide Bond Formation : Coupling the piperidine-4-carboxamide moiety with activated carbonyl intermediates (e.g., using carbodiimide coupling agents) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key variables to optimize include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while minimizing side reactions .
  • Temperature Control : Low temperatures (0–25°C) reduce undesired byproducts during alkylation or cyclization steps .
  • Catalyst Use : Base catalysts (e.g., K₂CO₃) improve reaction efficiency in nucleophilic substitutions .
  • Purification Techniques : Column chromatography or recrystallization using solvent systems like ethyl acetate/hexane can isolate high-purity products .

Basic: What analytical techniques are critical for structural confirmation?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., oxadiazole methyl at δ ~2.5 ppm; triazole carbonyl at δ ~160 ppm) .
    • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Advanced: How to resolve discrepancies in reported spectral data or physicochemical properties?

  • Replicate Experiments : Reproduce synthesis and characterization under controlled conditions to rule out procedural errors .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity .
  • Cross-Validate with Computational Methods : Compare experimental IR/NMR data with density functional theory (DFT) simulations to identify anomalies .

Basic: What strategies ensure compound stability during storage?

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
  • Solubility Considerations : Use DMSO or ethanol for stock solutions, and avoid aqueous buffers unless stability is confirmed .

Advanced: How to evaluate biological activity and structure-activity relationships (SAR)?

  • In Vitro Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to monitor intracellular localization .
  • SAR Strategies :
    • Modify the oxadiazole methyl group or piperidine substituents to assess steric/electronic effects on binding .
    • Introduce bioisosteres (e.g., replacing triazole with thiadiazole) to enhance metabolic stability .

Basic: How can computational methods predict physicochemical or pharmacokinetic properties?

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity .
  • Molecular Dynamics (MD) : Simulate solubility or membrane permeability based on logP and polar surface area .
  • ADMET Prediction Tools : Use software like SwissADME to estimate absorption, metabolism, and toxicity .

Advanced: What strategies mitigate synthetic challenges in scaling up for in vivo studies?

  • Flow Chemistry : Improve reproducibility and heat management in exothermic reactions .
  • Alternative Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection to simplify deprotection steps .
  • Quality Control : Implement in-process monitoring (e.g., HPLC) to detect intermediates and byproducts early .

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